

Application Notes: Utilizing **CuATSM** for the Investigation of Mitochondrial Dysfunction

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Introduction

Copper-ATSM (**CuATSM**), or diacetyl-bis(N4-methylthiosemicarbazonato)copper(II), is a lipophilic, blood-brain barrier-permeable compound initially developed as a PET imaging agent to identify hypoxic tissues.[1][2][3] Its utility in research has expanded significantly, particularly in the study of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature, such as in Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[2][4][5] **CuATSM** selectively delivers copper to cells with damaged mitochondria, making it a unique tool to both probe and potentially correct mitochondrial defects.[2][4][6]

The compound's mechanism is linked to its low redox potential, which typically prevents the release of copper in healthy cells.[6] However, in cells with dysfunctional mitochondria and an altered intracellular reductive state, **CuATSM** releases its copper payload.[6][7][8] This targeted delivery has been shown to have therapeutic effects in preclinical models, such as stabilizing the antioxidant enzyme superoxide dismutase 1 (SOD1) and restoring aspects of mitochondrial function.[1][6][9]

These notes provide an overview of the applications and protocols for using **CuATSM** as a tool to investigate and modulate mitochondrial dysfunction in both in vitro and in vivo research settings.

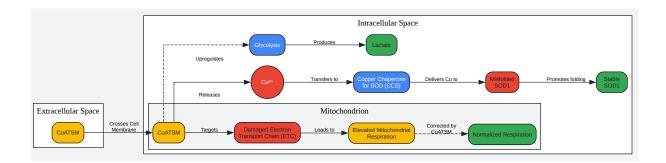
Mechanism of Action



CuATSM's primary proposed mechanism involves the targeted delivery of copper to cells with compromised mitochondrial function.[2][10] In neurodegenerative diseases like ALS, mitochondrial damage is a common hallmark.[4] **CuATSM** can cross the blood-brain barrier and cell membranes to reach these affected cells.[6]

In healthy cells, **CuATSM** remains stable. However, in cells with damaged mitochondrial electron transport chains, an over-reduced intracellular environment facilitates the reduction of Cu(II) to Cu(I) within the ATSM complex, leading to the release of the copper ion.[2][6][11] This released copper can then be utilized by copper-dependent enzymes. A key target is SOD1, a crucial antioxidant enzyme. In certain forms of familial ALS, mutations in the SOD1 gene lead to protein misfolding.[1] By delivering copper, **CuATSM** can aid in the proper metallation and stabilization of SOD1, preventing its misfolding.[1][9]

Recent studies suggest a more complex role for **CuATSM**. In astrocytes derived from ALS patients who respond to the treatment, **CuATSM** was found to normalize a phenotype of elevated mitochondrial respiration.[12][13] The treatment reduced both basal and ATP-linked oxygen consumption, reverting the metabolic profile to that of healthy control cells.[12][13] This effect is potentially mediated by inducing a mild mitochondrial uncoupling.[12] Concurrently, **CuATSM** treatment has been observed to increase glycolysis, which may provide alternative metabolic support to neurons.[12][13]





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Proposed mechanism of **CuATSM** in mitochondrial dysfunction.

Data from In Vitro Studies

Studies using induced astrocytes (iAs) from sporadic and familial ALS patients have demonstrated that responsiveness to **CuATSM** correlates with the baseline mitochondrial activity. "Responder" cell lines exhibit elevated mitochondrial respiration compared to healthy controls and "non-responders".[12] Treatment with **CuATSM** normalizes these metabolic parameters in responder cells.[12][13]

Table 1: Effect of **CuATSM** on Mitochondrial Respiration in ALS Patient-Derived Astrocytes

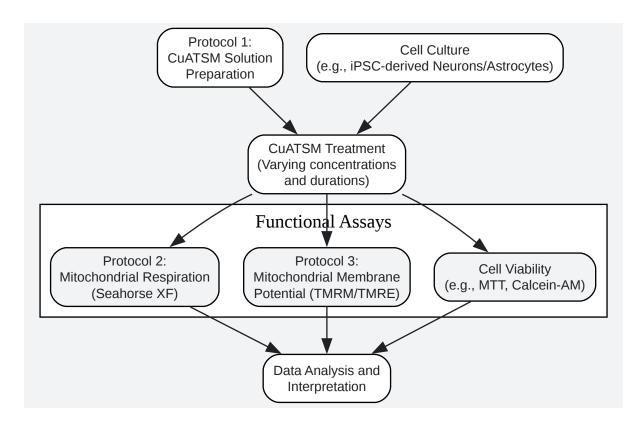
Parameter	Cell Type	Condition	Oxygen Consumption Rate (OCR)	Citation
Basal Respiration	Healthy Control iAs	Untreated	Baseline	[12]
	ALS Responder iAs	Untreated	Significantly Increased vs. Control	[12]
	ALS Responder iAs	CuATSM-Treated	Reduced to Control Levels	[12]
	ALS Non- Responder iAs	Untreated	Similar to Control	[12]
ATP-Linked Respiration	Healthy Control iAs	Untreated	Baseline	[12]
	ALS Responder iAs	Untreated	Significantly Increased vs. Control	[12]
	ALS Responder iAs	CuATSM-Treated	Reduced to Control Levels	[12]



| | ALS Non-Responder iAs| Untreated | Similar to Control |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of **CuATSM** in cell culture and animal models to study mitochondrial function.



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General workflow for in vitro **CuATSM** experiments.

Protocol 1: Preparation of CuATSM Stock and Working Solutions

CuATSM is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO).[14]

Materials:

CuATSM powder



- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- 0.22 μm syringe filter

Procedure:

- Stock Solution (e.g., 50 mM):
 - Under sterile conditions, weigh the desired amount of CuATSM powder into a sterile microcentrifuge tube.
 - Add the appropriate volume of 100% DMSO to achieve the target concentration (solubility in DMSO is ~10 mg/mL).[14][15]
 - Vortex or sonicate the solution until the compound is completely dissolved.[15]
 - Filter-sterilize the stock solution using a 0.22 μm syringe filter into a fresh sterile tube.[15]
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[15]
- Working Solution:
 - Thaw an aliquot of the DMSO stock solution immediately before use.
 - Perform serial dilutions of the stock solution in a sterile aqueous buffer (e.g., PBS) or the final cell culture medium to achieve the desired final concentrations for your experiment.
 [14]
 - Crucial: Ensure the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically <0.5%, to prevent solvent-induced cytotoxicity.[14][15] Always include a vehicle-only control (medium with the same final DMSO concentration) in your experiments.[15]



 Use freshly prepared aqueous working solutions immediately, as storage is not recommended.[14]

Protocol 2: Assessment of Mitochondrial Respiration with Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the metabolic effects of **CuATSM** on patient-derived astrocytes.[12] It measures the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function.

Materials:

- Seahorse XF96 or XF24 cell culture microplates
- Cell line of interest (e.g., iPSC-derived astrocytes)
- CuATSM working solutions
- Seahorse XF Assay Medium
- Mitochondrial stress test compounds:
 - Oligomycin (ATP synthase inhibitor)
 - FCCP (mitochondrial uncoupler)
 - Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

- Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere and grow.
- **CuATSM** Treatment: Treat the cells with the desired concentrations of **CuATSM** or vehicle control for the specified duration (e.g., 4 consecutive days during differentiation for iAs).[16]
- Assay Preparation:



- One hour before the assay, remove the treatment medium.
- Wash the cells with pre-warmed Seahorse XF Assay Medium.
- Add the final volume of fresh, pre-warmed Assay Medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
- Seahorse XF Analyzer Assay:
 - Load the prepared mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Load the cell plate into the analyzer and initiate the assay protocol. The machine will measure baseline OCR, then sequentially inject the compounds to measure:
 - ATP-linked Respiration: The decrease in OCR after oligomycin injection.
 - Maximal Respiration: The peak OCR after FCCP injection.
 - Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.
- Data Analysis:
 - After the run, normalize the OCR data to cell number or protein concentration in each well.
 - Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
 - Compare the metabolic profiles of CuATSM-treated cells to vehicle-treated and untreated controls.

Protocol 3: Measurement of Mitochondrial Membrane Potential ($\Delta\Psi m$)



A key indicator of mitochondrial health is the mitochondrial membrane potential ($\Delta \Psi m$).[17][18] A decrease in $\Delta \Psi m$ is an early sign of mitochondrial dysfunction.[18] This can be measured using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE).[19][20][21]

Materials:

- Cells cultured on glass-bottom dishes or 96/384-well imaging plates
- TMRM or TMRE stock solution (in DMSO)
- Hoechst 33342 (for nuclear staining/cell counting)
- Calcein-AM (for identifying live cells)
- Phenol red-free cell culture medium
- FCCP or CCCP (mitochondrial uncoupler for control)
- Fluorescence microscope or high-content imaging system

Procedure:

- Cell Culture and Treatment: Seed cells at an appropriate density and treat with CuATSM or vehicle control for the desired time period.
- Dye Loading:
 - · Remove the treatment medium.
 - Wash the cells gently with pre-warmed phenol red-free medium.
 - Prepare a loading solution containing TMRM (e.g., 20-25 nM) and Hoechst 33342 (e.g., 5 μg/mL) in the phenol red-free medium.[19][21]
 - Incubate the cells with the loading solution for 30-45 minutes at 37°C, protected from light.
 [19][21]



- Control Wells: For a negative control, treat a subset of wells with the mitochondrial uncoupler FCCP (e.g., 5 μM) during the final 5-10 minutes of incubation to dissipate the ΔΨm.[12] This establishes the baseline fluorescence for depolarized mitochondria.
- Imaging:
 - Wash the cells to remove excess dye.
 - Add fresh, pre-warmed phenol red-free medium.
 - Image the cells immediately using a fluorescence microscope or a high-content imager with appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst (e.g., Ex/Em ~350/461 nm).
- Image Analysis:
 - Use image analysis software to identify individual live cells (Calcein-AM positive) and their nuclei (Hoechst positive).
 - Define the cytoplasm or mitochondria as the region of interest (ROI).
 - Quantify the mean fluorescence intensity of TMRM within the ROIs for each cell.
 - Compare the average TMRM intensity between control, vehicle-treated, and CuATSM-treated cells. A decrease in intensity indicates mitochondrial depolarization.

Protocol 4: In Vivo Administration of CuATSM in Mouse Models

CUATSM has been successfully administered to mouse models of ALS, showing therapeutic efficacy.[6]

Materials:

- CuATSM
- Vehicle (e.g., DMSO)



• Animal model (e.g., SOD1-G93A transgenic mice)

Procedure:

Formulation: Dissolve CuATSM in a suitable vehicle. For dermal application in pups,
 CuATSM can be dissolved in DMSO.[6] For oral administration, it can be incorporated into the diet or administered by gavage.

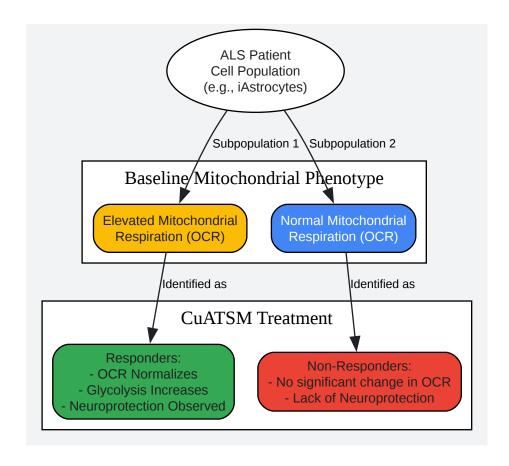
Administration:

- Dermal Application (Pups): For neonatal mice, a defined dose of CuATSM dissolved in DMSO can be applied dermally to the back of the neck. This method has been shown to be absorbed within minutes.[6]
- Oral Administration: For adult mice, CuATSM can be mixed into a powdered diet at a specified concentration (e.g., 30 mg/kg/day) or administered daily via oral gavage.[22]

• Monitoring:

- Monitor the animals for disease onset and progression using standardized measures such as body weight, motor performance tests (e.g., rotarod, grip strength), and survival.
- At the study endpoint, tissues such as the spinal cord and brain can be collected for downstream analysis (e.g., histology, protein analysis, copper content measurement).[6]
 [22]





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Stratification of **CuATSM** responders vs. non-responders.

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